molecular formula C5H8IN3O2S B2960630 1-Ethyl-5-iodopyrazole-4-sulfonamide CAS No. 1946822-47-4

1-Ethyl-5-iodopyrazole-4-sulfonamide

Cat. No.: B2960630
CAS No.: 1946822-47-4
M. Wt: 301.1
InChI Key: IBESFSKXUHHEKW-UHFFFAOYSA-N
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Description

1-Ethyl-5-iodopyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by:

  • Pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
  • Substituents:
    • 1-Ethyl group: Enhances lipophilicity and influences steric interactions.
    • 5-Iodo group: A heavy halogen atom capable of halogen bonding, which may improve target binding affinity.
    • 4-Sulfonamide group: A polar moiety that facilitates hydrogen bonding and is common in bioactive molecules.

This compound’s unique substitution pattern distinguishes it from other sulfonamide derivatives, making it a candidate for pharmacological studies, particularly in areas like enzyme inhibition or antimicrobial activity.

Properties

IUPAC Name

1-ethyl-5-iodopyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3O2S/c1-2-9-5(6)4(3-8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBESFSKXUHHEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-iodopyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.

    Iodination: The iodination at the fifth position can be achieved using iodine or iodinating agents like N-iodosuccinimide.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of 1-Ethyl-5-iodopyrazole-4-sulfonamide follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-iodopyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Amines.

Scientific Research Applications

1-Ethyl-5-iodopyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which 1-Ethyl-5-iodopyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

  • Solubility : The iodo and ethyl groups suggest lower aqueous solubility compared to analogues with polar substituents (e.g., methoxy in ’s 7a) .
  • Stability : Iodo compounds may undergo dehalogenation under harsh conditions, whereas nitro groups (as in 7c) are prone to metabolic reduction .

Pharmacological Potential

  • Target Affinity : The sulfonamide and iodo groups may synergistically target enzymes like carbonic anhydrase or tyrosine kinases, as seen in other sulfonamide drugs .
  • Cytotoxicity : While thiadiazoles () show strong cytotoxicity, the target compound’s pyrazole core might offer a safer profile with tunable activity .

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